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molecular formula C5H7N3O2 B1296721 3-(1H-1,2,4-Triazol-1-yl)propanoic acid CAS No. 76686-84-5

3-(1H-1,2,4-Triazol-1-yl)propanoic acid

Cat. No. B1296721
M. Wt: 141.13 g/mol
InChI Key: KIJGYTNIFKJHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04794109

Procedure details

In a manner analogous to that described in Example (8a), 2.8 g of 1,2,4-triazole are reacted with 2.88 g of acrylic acid to form the title compound.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8]>>[N:1]1([CH2:8][CH2:7][C:6]([OH:10])=[O:9])[CH:5]=[N:4][CH:3]=[N:2]1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
N1N=CN=C1
Step Two
Name
Quantity
2.88 g
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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